N-[2-(3-methylphenoxy)ethyl]acetamide
Description
N-[2-(3-methylphenoxy)ethyl]acetamide is an acetamide derivative featuring a phenoxyethyl backbone with a methyl substituent at the 3-position of the aromatic ring. Its structure comprises three key components:
- Ethyl linker: Enhances flexibility and solubility.
- 3-Methylphenoxy moiety: Influences steric and electronic properties.
Properties
IUPAC Name |
N-[2-(3-methylphenoxy)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9-4-3-5-11(8-9)14-7-6-12-10(2)13/h3-5,8H,6-7H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPACAZNAHUQRFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCNC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
NAPMA (N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide)
- Structural Differences: NAPMA incorporates a piperazinyl-phenyl group instead of a simple ethyl linker, enhancing its bulk and hydrogen-bonding capacity. The 3-methylphenoxy group is retained but connected to a phenyl ring rather than an ethyl chain.
- Biological Activity :
- NAPMA inhibits osteoclast differentiation by downregulating NFATc1, c-Fos, and TRAP via RANKL signaling. It reduces bone resorption in murine osteoporosis models at ~10 µM concentrations .

- Compared to PPOA derivatives (e.g., PPOA-N-Ac-2-Cl), NAPMA exhibits superior osteoclast inhibition and restores bone mineral density in vivo .
- NAPMA inhibits osteoclast differentiation by downregulating NFATc1, c-Fos, and TRAP via RANKL signaling. It reduces bone resorption in murine osteoporosis models at ~10 µM concentrations .
- Pharmacokinetics :
UCM765 (N-{2-[(3-methoxyphenyl)phenylamino]ethyl}acetamide)
- Structural Differences: Replaces the 3-methylphenoxy group with a diphenylamino moiety bearing a methoxy substituent.
- Biological Activity :
- Metabolic Stability: Less stable than brominated/fluorinated analogs (e.g., UCM924), suggesting the 3-methyl group in N-[2-(3-methylphenoxy)ethyl]acetamide may offer better oxidative resistance .
N-(3-chloro-2-methylphenyl)-2-(3-methylphenoxy)acetamide
- Structural Differences :
- Direct attachment of acetamide to a chlorinated phenyl ring instead of an ethyl linker.
- Biological data are unspecified .
N-[2-(2-methoxyphenoxy)ethyl]acetamide
- Structural Differences: Substitutes 3-methylphenoxy with 2-methoxyphenoxy, altering electronic effects (electron-donating vs. electron-withdrawing).
- Activity :
Key Comparative Data
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